molecular formula C21H13NO3 B14120201 N-(9,10-Dioxo-1-anthryl)benzamide CAS No. 3571-23-1

N-(9,10-Dioxo-1-anthryl)benzamide

Cat. No.: B14120201
CAS No.: 3571-23-1
M. Wt: 327.3 g/mol
InChI Key: KOJOUCAVSDKDPR-UHFFFAOYSA-N
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Description

1-Benzoylaminoanthraquinone is an organic compound belonging to the anthraquinone family. Anthraquinones are known for their vibrant colors and are widely used in dyeing processes. 1-Benzoylaminoanthraquinone, in particular, is notable for its applications in various scientific fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzoylaminoanthraquinone can be synthesized through the reaction of anthraquinone compounds with primary amino groups and benzoyl halides. The reaction typically occurs in the presence of an organic solvent . The process involves the following steps:

    Starting Materials: Anthraquinone compounds with primary amino groups and benzoyl halides.

    Reaction Conditions: The reaction is carried out in an organic solvent, often under controlled temperature and pressure conditions to ensure optimal yield.

Industrial Production Methods: Industrial production of 1-Benzoylaminoanthraquinone follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous-flow methods to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: 1-Benzoylaminoanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Benzoylaminoanthraquinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Benzoylaminoanthraquinone exerts its effects involves its interaction with molecular targets and pathways. The compound can interfere with cellular processes by binding to specific proteins or enzymes, thereby altering their function. This interaction can lead to various biological effects, including the inhibition of cancer cell growth .

Comparison with Similar Compounds

Uniqueness: 1-Benzoylaminoanthraquinone stands out due to its unique benzoyl group, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its vibrant color make it a valuable compound in both scientific research and industrial applications.

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13NO3/c23-19-14-9-4-5-10-15(14)20(24)18-16(19)11-6-12-17(18)22-21(25)13-7-2-1-3-8-13/h1-12H,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJOUCAVSDKDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189228
Record name N-(9,10-Dioxo-1-anthryl)benzamide
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Molecular Weight

327.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3571-23-1
Record name N-(9,10-Dihydro-9,10-dioxo-1-anthracenyl)benzamide
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Record name N-(9,10-Dioxo-1-anthryl)benzamide
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Record name N-(9,10-Dioxo-1-anthryl)benzamide
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Record name N-(9,10-dioxo-1-anthryl)benzamide
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Record name N-(9,10-Dioxo-1-anthryl)benzamide
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